molecular formula C9H14N2O2 B1488109 Methyl 1-t-butyl-pyrazole-4-carboxylate CAS No. 861135-88-8

Methyl 1-t-butyl-pyrazole-4-carboxylate

Cat. No.: B1488109
CAS No.: 861135-88-8
M. Wt: 182.22 g/mol
InChI Key: YEOYQRAVBNYTFP-UHFFFAOYSA-N
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Description

Methyl 1-t-butyl-pyrazole-4-carboxylate is a pyrazole derivative characterized by a bulky tert-butyl substituent at the 1-position and a methyl ester group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely employed as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity and ability to modulate steric and electronic properties.

The tert-butyl group at the 1-position introduces significant steric hindrance, which can influence reaction kinetics, solubility, and crystallinity. The methyl ester at the 4-position provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or transesterification.

Properties

IUPAC Name

methyl 1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)11-6-7(5-10-11)8(12)13-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOYQRAVBNYTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209189
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861135-88-8
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861135-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(1,1-dimethylethyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

Methyl 1-t-butyl-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, derivatives of pyrazole compounds have been developed for their potential antifungal and antibacterial activities. Research indicates that certain pyrazole derivatives exhibit significant fungicidal properties, particularly against mycotoxin-producing fungi such as Fusarium and Aspergillus species .

1.2. Antibacterial Activity

Recent studies have highlighted the potential of pyrazole derivatives, including those derived from this compound, as antibiotic adjuvants. These compounds can enhance the efficacy of existing antibiotics against resistant strains of bacteria. For example, some derivatives demonstrated synergistic effects when combined with colistin against Acinetobacter baumannii .

Agricultural Applications

2.1. Development of Fungicides

The compound is also utilized in the agricultural sector for developing fungicides. The synthesis processes for alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters have been optimized to enhance cost-efficiency and reduce waste in fungicide production . The annual production of fungicides exceeds 30,000 metric tons, indicating a substantial market potential for pyrazole-based fungicides.

2.2. Mycotoxin Reduction

Research has shown that certain pyrazole derivatives can effectively reduce mycotoxin contamination in crops, thereby improving food safety and quality . This application is particularly relevant in regions where fungal contamination poses significant risks to agricultural output.

Chemical Synthesis and Methodologies

3.1. Synthetic Pathways

The preparation of this compound involves several synthetic routes that leverage various reagents and conditions to achieve desired yields and purity levels. For example, recent patents have described improved methods for synthesizing pyrazole carboxylic acid derivatives using environmentally friendly solvents .

3.2. Case Studies

Several case studies illustrate the effectiveness of these synthetic methodologies:

  • A study demonstrated the successful synthesis of a novel pyrazole derivative with enhanced antibacterial properties through a multi-step reaction involving this compound as an intermediate .
  • Another case highlighted the application of this compound in developing a new class of fungicides that showed promise in field trials against common agricultural pathogens .

Data Tables

Application AreaCompound DerivativesNotable Activities
PharmaceuticalsPyrazole AmidesAntifungal and antibacterial activities
AgriculturePyrazole FungicidesMycotoxin reduction
Chemical SynthesisAlkyl Pyrazole EstersEnvironmentally friendly processes
Study ReferenceFindingsRelevance
Effective against mycotoxinsCrop safety enhancement
Synergistic antibacterial effectsCombating antibiotic resistance
Cost-efficient synthesisEconomic benefits in agriculture

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key structural analogs include pyrazole esters with variations in substituent position, alkyl chain length, or functional groups (Table 1). These differences critically impact physicochemical properties and applications.

Table 1: Structural Comparison of Methyl 1-t-Butyl-pyrazole-4-Carboxylate with Analogs

Compound Name Substituent (Position) Ester Group Similarity Score* CAS Number
Methyl 1H-pyrazole-4-carboxylate H (1) Methyl 0.96 85290-80-8
Ethyl 1-methyl-1H-pyrazole-4-carboxylate Methyl (1) Ethyl 0.91 1260243-04-6
Ethyl 3-methoxy-1H-pyrazole-4-carboxylate Methoxy (3) Ethyl 0.87 478968-48-8
tert-Butyl 4-methylpyrazole-1-carboxylate Methyl (4) tert-Butyl N/A 121669-69-0

*Similarity scores based on structural alignment algorithms .

Key Observations:

Steric Effects : The tert-butyl group in this compound creates greater steric bulk compared to methyl or hydrogen substituents in analogs like Methyl 1H-pyrazole-4-carboxylate. This can reduce nucleophilic attack at the 1-position and enhance thermal stability .

Ester Group Flexibility : Ethyl esters (e.g., Ethyl 1-methyl-1H-pyrazole-4-carboxylate) may exhibit higher lipophilicity than methyl esters, affecting solubility in polar solvents .

Electronic Effects : Electron-withdrawing groups (e.g., methoxy at the 3-position in Ethyl 3-methoxy-1H-pyrazole-4-carboxylate) can alter the pyrazole ring’s electronic density, influencing reactivity in coupling reactions .

Physicochemical Properties

Limited direct data on this compound are available in the provided evidence. However, inferences can be drawn from analogs:

  • Solubility : Bulky substituents may decrease aqueous solubility but enhance compatibility with organic solvents like dichloromethane or toluene .
  • Crystallinity : Tools like Mercury CSD (used for crystal structure visualization and packing analysis) suggest that bulky groups like tert-butyl can promote distinct crystallization patterns, relevant in pharmaceutical formulation .

Preparation Methods

Alkylation of Pyrazole-4-carboxylate Esters

  • Step 1: Starting from Methyl Pyrazole-4-carboxylate

    The methyl ester of pyrazole-4-carboxylic acid is alkylated at the N-1 position using tert-butyl halides (e.g., tert-butyl bromide or chloride).

  • Step 2: Alkylation Reaction

    The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.

  • Step 3: Workup and Purification

    After completion, the reaction mixture is quenched with water, extracted with organic solvents (ethyl acetate or dichloromethane), dried, and purified by column chromatography or recrystallization.

  • Reaction Conditions and Yields

    • Temperature: Room temperature to 60 °C.
    • Reaction Time: 4–12 hours.
    • Yields: 60–80%.
    • Purity: >95% after purification.

Comparative Data Table of Preparation Methods

Preparation Route Key Reagents Solvents Reaction Conditions Yield (%) Purity (%) Notes
Cyclization with tert-butyl hydrazine β-Dicarbonyl compound, tert-butyl hydrazine Ethanol, Methanol 60–90 °C, 2–6 h 70–85 >98 Direct ring formation, high purity
N-1 Alkylation of methyl pyrazole-4-carboxylate Methyl pyrazole-4-carboxylate, tert-butyl bromide, base DMF, DMSO RT–60 °C, 4–12 h 60–80 >95 Stepwise, requires base and careful workup

Q & A

Q. Basic

  • ¹H/¹³C NMR :
    • Pyrazole ring protons (δ 7.5–8.5 ppm) and tert-butyl group protons (δ 1.2–1.5 ppm).
    • Ester carbonyl carbon (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • IR Spectroscopy :
    • Ester C=O stretch (~1720 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak ([M+H]⁺) to confirm molecular weight and fragmentation patterns to validate substituent positions.

What strategies are recommended for analyzing crystal packing and intermolecular interactions using crystallographic software?

Q. Advanced

  • Mercury CSD :
    • Use the Materials Module to search for similar packing motifs in the Cambridge Structural Database (CSD).
    • Calculate void volumes to assess potential solvent-accessible regions .
  • SHELX refinement :
    • Apply twin refinement if data shows pseudo-symmetry or twinning.
    • Use SHELXL restraints for disordered tert-butyl groups to improve model accuracy .
  • PIXEL method :
    • Quantify intermolecular interaction energies (e.g., hydrogen bonds, van der Waals forces) to explain packing stability .

How should researchers handle and store this compound to ensure stability and safety during experiments?

Q. Basic

  • Storage :
    • Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent ester hydrolysis or oxidation.
  • Handling :
    • Use fume hoods and PPE (gloves, goggles) due to potential irritant properties (even if hazard data is limited) .
  • Spill management :
    • Absorb with inert material (e.g., silica gel) and dispose via licensed waste services to avoid environmental contamination .

In SAR studies, how does the tert-butyl group influence reactivity and biological interactions?

Q. Advanced

  • Steric effects :
    • The bulky tert-butyl group can hinder nucleophilic attacks on the ester moiety, enhancing stability in biological media .
  • Hydrophobicity :
    • Increases logP values, improving membrane permeability in cellular assays.
  • Target interactions :
    • May occupy hydrophobic pockets in enzymes (e.g., kinases), as seen in analogs where tert-butyl groups enhance binding affinity through van der Waals contacts .
  • Comparative studies :
    • Synthesize analogs with smaller alkyl groups (e.g., methyl, isopropyl) and compare IC₅₀ values to quantify steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-t-butyl-pyrazole-4-carboxylate
Reactant of Route 2
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Methyl 1-t-butyl-pyrazole-4-carboxylate

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